molecular formula C11H12N2O4S B5828564 N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

Cat. No.: B5828564
M. Wt: 268.29 g/mol
InChI Key: WUXFUGYIJQAFEJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitro group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multi-step organic reactions One common method starts with the nitration of 2-methylphenylthiophene to introduce the nitro group This is followed by the sulfonation of the thiophene ring to form the sulfone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfone group can enhance the compound’s stability and facilitate its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-4-nitrothiophene-2-amine: Similar structure but lacks the sulfone group.

    N-(2-methylphenyl)-4-nitro-2,5-dihydrothiophen-3-amine: Similar structure but lacks the sulfone group.

    N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophene-3-carboxamide: Similar structure but has a carboxamide group instead of an amine group.

Uniqueness

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to the presence of both the nitro and sulfone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-8-4-2-3-5-9(8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXFUGYIJQAFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(CS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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